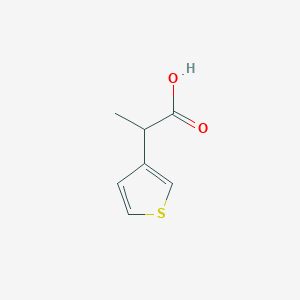
3,4-dihydro-1H-isoquinolin-2-yl(thiophen-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-dihydro-1H-isoquinolin-2-yl(thiophen-2-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential for various applications. This compound is also known as isoquinolin-2-yl(thiophen-2-yl)methanone or ITM and has a molecular formula of C16H15NOS.
Mechanism of Action
The mechanism of action of 3,4-dihydro-1H-isoquinolin-2-yl(thiophen-2-yl)methanone involves the inhibition of certain enzymes that are involved in the growth and proliferation of cancer cells. This compound has been shown to inhibit the activity of the enzyme topoisomerase II, which is essential for the replication of DNA in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound has both biochemical and physiological effects. Biochemically, ITM has been shown to inhibit the activity of certain enzymes, as mentioned earlier. Physiologically, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3,4-dihydro-1H-isoquinolin-2-yl(thiophen-2-yl)methanone in lab experiments is its potential as an anti-cancer agent. However, there are also limitations to its use. For example, this compound may have toxic effects on healthy cells if used in high concentrations.
Future Directions
There are several future directions for research involving 3,4-dihydro-1H-isoquinolin-2-yl(thiophen-2-yl)methanone. One potential direction is the investigation of its potential as a treatment for other diseases, such as Alzheimer's disease. Additionally, researchers may investigate the use of this compound in combination with other anti-cancer agents to enhance its efficacy. Finally, further studies may be conducted to determine the optimal dosage and administration of ITM for maximum therapeutic benefit.
In conclusion, this compound is a chemical compound with significant potential for various scientific research applications. Its potential as an anti-cancer agent has been extensively studied, and there are several future directions for research involving this compound. However, further studies are needed to determine its optimal use and potential limitations.
Synthesis Methods
The synthesis of 3,4-dihydro-1H-isoquinolin-2-yl(thiophen-2-yl)methanone involves a multi-step process. The first step involves the reaction of 2-bromoacetophenone with thiophene-2-carboxylic acid to form 2-(thiophen-2-yl)acetophenone. This intermediate is then reacted with ammonium acetate and sodium borohydride to produce this compound.
Scientific Research Applications
3,4-dihydro-1H-isoquinolin-2-yl(thiophen-2-yl)methanone has been studied for its potential in various scientific research applications. One of the primary applications of this compound is in the field of medicinal chemistry. Researchers have investigated the potential of ITM as an anti-cancer agent due to its ability to inhibit the growth of cancer cells.
properties
CAS RN |
53663-31-3 |
|---|---|
Molecular Formula |
C14H13NOS |
Molecular Weight |
243.32 |
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl(thiophen-2-yl)methanone |
InChI |
InChI=1S/C14H13NOS/c16-14(13-6-3-9-17-13)15-8-7-11-4-1-2-5-12(11)10-15/h1-6,9H,7-8,10H2 |
InChI Key |
LDPPWKSSXULXNJ-UHFFFAOYSA-N |
SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C3=CC=CS3 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(2E)-3-phenylprop-2-en-1-yl]-N'-(thiophene-2-carbonyl)piperidine-4-carbohydrazide](/img/structure/B2922262.png)
![2-(2-fluorobenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2922264.png)
![3-Bromo-2-[(oxolan-2-yl)methoxy]pyridine](/img/structure/B2922265.png)
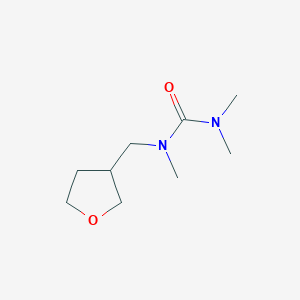
![N-[5-Oxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]oxirane-2-carboxamide](/img/structure/B2922268.png)
![3-Methyloxetan-3-yl 4-[3-(2-methoxypyridin-3-yl)pyrazolo[1,5-a]pyrimidin-5-yl]piperazine-1-carboxylate](/img/structure/B2922269.png)
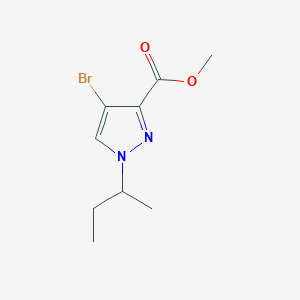
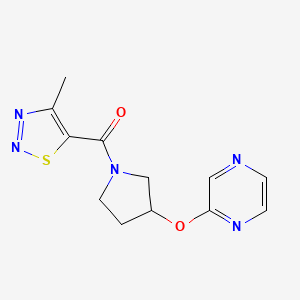
![1-(2,6-Difluorophenyl)-3-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)urea](/img/structure/B2922276.png)
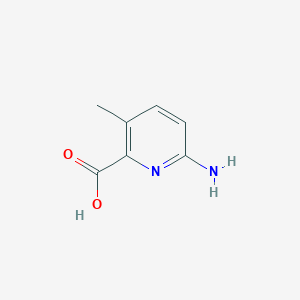
![2-(2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-oxoethyl)-6-cyclopropylpyridazin-3(2H)-one](/img/structure/B2922280.png)
![4-[(2,6-Difluorophenyl)methyl]piperidine hydrochloride](/img/structure/B2922281.png)
![Benzo[b]thiophen-2-yl(3-(4-methoxyphenyl)azepan-1-yl)methanone](/img/structure/B2922282.png)
